MHY-449
Description
Properties
Molecular Formula |
C19H18N2O4 |
|---|---|
Molecular Weight |
338.363 |
IUPAC Name |
(R)-5-Methoxy-11-methyl-2-((R)-2-methyloxiran-2-yl)-1,11-dihydrobenzofuro[4,5-b][1,8]naphthyridin-6(2H)-one |
InChI |
InChI=1S/C19H18N2O4/c1-19(9-24-19)14-7-11-12(25-14)8-13(23-3)15-16(11)21(2)18-10(17(15)22)5-4-6-20-18/h4-6,8,14H,7,9H2,1-3H3/t14-,19-/m1/s1 |
InChI Key |
NZFPFIHKBSWAOR-AUUYWEPGSA-N |
SMILES |
O=C1C(C(OC)=C2)=C(C3=C2O[C@@H]([C@]4(C)OC4)C3)N(C)C5=NC=CC=C15 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MHY-449; MHY 449; MHY449 |
Origin of Product |
United States |
Chemical Design and Synthetic Methodologies of Mhy 449
Retrosynthetic Analysis of MHY-449
A retrosynthetic analysis of this compound would typically involve disconnections that simplify its intricate dihydrobenzofuro[4,5-b] nih.govmetabolomicsworkbench.orgnaphthyridin-6-one scaffold. Given its structural complexity, which integrates a benzofuran (B130515) ring, a naphthyridinone system, and an epoxide moiety, a plausible retrosynthetic strategy would target the formation of these key substructures from simpler, readily available precursors.
One primary disconnection might involve the formation of the 1,8-naphthyridin-6-one core. General synthetic routes to 1,8-naphthyridines often involve cyclization reactions, such as those between 2-aminopyridine (B139424) derivatives and carbonyl compounds, followed by thermal cyclization of an intermediate. hmdb.ca For this compound, this could imply a late-stage cyclization to form the naphthyridinone ring system.
Another key disconnection would be the formation of the benzofuran ring, which is fused to the naphthyridinone. Benzofuran synthesis typically involves reactions like intramolecular cyclization of ortho-substituted phenols or reactions involving phenolic compounds and α-halo ketones or alkynes. The epoxide moiety, a 2-methyloxiran-2-yl group, is a crucial chiral feature and would likely be introduced either enantioselectively or as part of a chiral building block, or formed from a precursor alkene via epoxidation. The methoxy (B1213986) and methyl substituents would be incorporated either on the starting materials or introduced through specific functionalization steps.
Key Synthetic Steps and Intermediates for this compound Elaboration
While the detailed, step-by-step synthetic procedures for this compound are referenced in other publications by the original research group nih.govnih.govspandidos-publications.comresearchgate.net, the general approach would involve constructing the polycyclic system. The synthesis likely proceeds through a series of multi-step organic reactions, building the complex fused ring system characteristic of benzofuro[4,5-b] nih.govmetabolomicsworkbench.orgnaphthyridin-6-one.
Given its structural resemblance to xanthone (B1684191) and acridone (B373769) templates, the synthesis might involve initial construction of one of these core structures or related precursors, followed by annulation reactions to build the remaining rings. For instance, the formation of the 1,8-naphthyridinone framework could involve condensation reactions followed by intramolecular cyclization. The benzofuran moiety could be formed through a cyclization onto a pre-existing aromatic system. The epoxide group would be introduced at a suitable stage, potentially from an olefinic precursor, with careful control over stereochemistry.
Key intermediates would include appropriately functionalized pyridine (B92270), furan, and benzene (B151609) derivatives that, when combined, would form the desired fused ring system. The incorporation of the methoxy, methyl, and epoxidized methyl groups would require specific reagents and reaction conditions to ensure regioselectivity and, importantly, stereoselectivity.
Stereochemical Considerations in this compound Synthesis
Stereochemical control is paramount in the synthesis of this compound, as the molecule contains two defined stereocenters. The IUPAC nomenclature explicitly assigns an (2R) configuration to the carbon atom at position 2 of the benzofuro[4,5-b] nih.govmetabolomicsworkbench.orgnaphthyridine system and an (2R) configuration to the carbon atom within the 2-methyloxiran-2-yl moiety. nih.govnih.gov This indicates that this compound is a specific enantiomer.
However, some research articles refer to this compound with the notation "[(±)-(R)-5-methoxy-11-methyl-2-((R)-2-methyloxiran-2-yl)-1,2-dihydrobenzofuro[4,5-b] nih.govmetabolomicsworkbench.orgnaphthyridin-6(11H)-one]" ctdbase.orgnih.govnih.govsemanticscholar.org. The "(±)" prefix typically denotes a racemic mixture, while "(R*)" indicates relative stereochemistry. This suggests that the compound may have been initially synthesized as a racemic mixture of the (R,R) and (S,S) enantiomers of this specific diastereomer, or that the relative configuration between the two chiral centers is (R,R) or (S,S), but the absolute configuration of the mixture is not specified as a single enantiomer.
The presence of these two stereocenters necessitates precise synthetic methodologies to achieve the desired stereoisomer. This could involve:
Chiral Pool Synthesis: Utilizing naturally occurring or readily available chiral starting materials that already possess the required stereochemistry.
Asymmetric Synthesis: Employing chiral catalysts, reagents, or auxiliaries to induce enantioselectivity during bond-forming reactions.
Diastereoselective Synthesis: Forming one diastereomer preferentially over others, potentially followed by separation if a single diastereomer is desired. The reference to this compound as a "diastereoisomeric compound" ctdbase.org implies that multiple diastereomers are possible, and this compound represents a specific one.
Chiral Resolution: Separating a racemic mixture of this compound or a key intermediate into its individual enantiomers using methods such as crystallization with chiral resolving agents or chiral chromatography.
The precise control of these stereocenters is critical, as different stereoisomers can exhibit vastly different biological activities.
Analytical Techniques for Structural Confirmation in Research Contexts
For the structural confirmation of a complex and novel chemical compound like this compound in research contexts, a suite of advanced analytical techniques is indispensable. While specific data for this compound's structural confirmation were not detailed in the provided search results, the following standard techniques would typically be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a primary tool for elucidating the complete chemical structure, including the connectivity of atoms and their spatial arrangement.
¹³C NMR Spectroscopy: Reveals the carbon backbone of the molecule, indicating the number of unique carbon environments and their hybridization states.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY): These advanced techniques provide through-bond and through-space correlations between nuclei, essential for confirming complex ring systems and stereochemical assignments.
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound, and to provide fragmentation patterns that aid in structural elucidation. acs.orgnih.govoup.combiorxiv.org
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS): Offers fragmentation data, providing insights into the substructures present within the molecule.
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule (e.g., carbonyls, hydroxyls, amines, ethers, epoxides) by detecting their vibrational modes.
Elemental Analysis (CHN): Provides empirical data on the percentage composition of carbon, hydrogen, and nitrogen, which can confirm the molecular formula.
Optical Rotation: For chiral compounds like this compound, measuring optical rotation is essential to confirm the enantiomeric purity or the presence of a specific enantiomer, especially when absolute configurations are assigned.
X-ray Crystallography: If suitable single crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure, including absolute stereochemistry, without ambiguity.
These techniques, used in combination, provide comprehensive data necessary for the unambiguous structural confirmation of novel synthetic compounds like this compound.
Cellular and Molecular Pharmacology of Mhy 449
General Cellular Responses to MHY-449 in Preclinical Models
Modulation of Cell Growth and Proliferation
This compound has been shown to inhibit the growth and proliferation of a range of human cancer cell lines in a time- and concentration-dependent manner. This inhibitory effect has been observed in lung, prostate, colon, and gastric cancer cells. researchgate.netspandidos-publications.comresearchgate.net For instance, studies on HCT116 human colon cancer cells revealed that this compound treatment resulted in a concentration-dependent inhibition of cell growth and a time-dependent decrease in proliferation. spandidos-publications.com Similarly, in human lung cancer cells, this compound treatment effectively suppressed cell growth. researchgate.net The compound's cytotoxic effects have also been documented in androgen-independent p53-null PC3 prostate cancer cells, where it suppressed growth and proliferation. spandidos-publications.com
Cell Cycle Phase Perturbations (e.g., G2/M Arrest, S Phase Arrest)
A key mechanism through which this compound exerts its anti-proliferative effects is the induction of cell cycle arrest, forcing a halt in the progression of the cell division cycle. The specific phase of arrest appears to be cell-type dependent. In human lung cancer cells, treatment with this compound was found to induce cell cycle arrest at the S phase. researchgate.net Conversely, in HCT116 human colon cancer cells, this compound treatment led to a significant arrest of cells in the G2/M phase. spandidos-publications.com For example, treatment of HCT116 cells with 0.25 μM this compound resulted in 41.55% of cells in the G2/M phase, compared to 31.35% in control cells. spandidos-publications.com This G2/M phase arrest has also been observed in MCF-7/ADR breast cancer cells. researchgate.net
Sub-G1 DNA Content Analysis in Cultured Cells
An increase in the sub-G1 cell population, as determined by flow cytometric analysis of DNA content, is a well-established hallmark of apoptosis, representing cells with fragmented DNA. Treatment with this compound has been consistently shown to increase the proportion of cells in the sub-G1 phase across various cancer cell lines, indicating the induction of apoptotic cell death. In human lung cancer cells, the S phase arrest induced by this compound was followed by an increased sub-G1 fraction. researchgate.net In A549 lung cancer cells, a 24-hour treatment with 1 µM this compound increased the sub-G1 population to 29.6% from a baseline of 1.7% in control cells. researchgate.net Similarly, in HCT116 colon cancer cells, the sub-G1 population increased from 3.09% in control cells to 13.24% in cells treated with 0.25 μM this compound. spandidos-publications.com
Interactive Data Table: Effect of this compound on Cell Cycle Distribution and Sub-G1 Population
| Cell Line | Concentration of this compound | Treatment Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 Phase | Reference |
| HCT116 | Control | 24h | 48.33% | 20.32% | 31.35% | 3.09% | spandidos-publications.com |
| HCT116 | 0.1 μM | 24h | 45.11% | 18.99% | 35.90% | 5.88% | spandidos-publications.com |
| HCT116 | 0.25 μM | 24h | 45.21% | 13.24% | 41.55% | 13.24% | spandidos-publications.com |
| A549 | Control | 24h | - | - | - | 1.7% | researchgate.net |
| A549 | 1 μM | 24h | - | - | - | 29.6% | researchgate.net |
| NCI-H460 | Control | 24h | - | - | - | 2.4% | researchgate.net |
| NCI-H460 | 2 μM | 24h | - | - | - | 10.0% | researchgate.net |
Mechanisms of Apoptosis Induction by this compound
Activation of Caspase Cascades (e.g., Caspase-3, -8, -9 Activation)
The apoptotic cell death induced by this compound is mediated through the activation of the caspase cascade, a family of cysteine proteases that are central executioners of apoptosis. Studies have demonstrated that this compound treatment leads to the activation of both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3). In HCT116 cells, the induction of apoptosis by this compound was associated with the activation of caspase-3, -8, and -9. The activation of these caspases is a critical step, as evidenced by the fact that pre-treatment with a pan-caspase inhibitor, Z-VAD-FMK, can inhibit the apoptotic cell death induced by this compound. researchgate.net This indicates that the apoptotic process is caspase-dependent.
Poly(ADP-Ribose) Polymerase (PARP) Cleavage Dynamics
A key substrate of activated caspase-3 is Poly(ADP-Ribose) Polymerase (PARP), a nuclear enzyme involved in DNA repair. The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. Treatment with this compound has been shown to induce the cleavage of PARP in various cancer cell lines, including human lung cancer and HCT116 colon cancer cells. researchgate.netspandidos-publications.com This cleavage event is a downstream consequence of the caspase cascade activation initiated by this compound and serves as a biochemical marker of the execution phase of apoptosis.
Interactive Data Table: Molecular Markers of this compound-Induced Apoptosis
| Cell Line | Treatment | Key Molecular Event | Observed Effect | Reference |
| HCT116 | This compound | Caspase-3 Activation | Increased | spandidos-publications.com |
| HCT116 | This compound | Caspase-8 Activation | Increased | spandidos-publications.com |
| HCT116 | This compound | Caspase-9 Activation | Increased | spandidos-publications.com |
| Human Lung Cancer Cells | This compound | PARP Cleavage | Observed | researchgate.net |
| HCT116 | This compound | PARP Cleavage | Observed | spandidos-publications.com |
| Human Lung Cancer Cells | This compound + Z-VAD-FMK | Apoptosis | Inhibited | researchgate.net |
Role of Intrinsic Apoptotic Pathway Modulation
The intrinsic, or mitochondrial, pathway of apoptosis is a critical target of this compound's cellular action. researchgate.net This pathway is initiated from within the cell in response to stress and culminates in the permeabilization of the mitochondrial membrane. frontiersin.org this compound has been shown to modulate several key components of this pathway, leading to the execution of apoptosis. nih.govresearchgate.net
A central mechanism in this compound-induced intrinsic apoptosis is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. spandidos-publications.com These proteins are crucial regulators of apoptosis, consisting of both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govnih.gov The ratio between these opposing factions determines the cell's susceptibility to a death signal. spandidos-publications.com
Studies conducted on HCT116 human colon cancer cells and AGS human gastric cancer cells have demonstrated that treatment with this compound leads to a significant, concentration-dependent shift in this ratio, favoring apoptosis. spandidos-publications.comresearchgate.net Specifically, this compound markedly downregulates the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the expression of the pro-apoptotic protein Bax. spandidos-publications.comnih.gov This alteration in the Bax/Bcl-2 expression ratio is considered a primary event in promoting apoptosis. spandidos-publications.com
Table 1: Effect of this compound on Bcl-2 Family Protein Expression
| Cell Line | Treatment | Bcl-2 Expression | Bax Expression | Outcome |
|---|---|---|---|---|
| HCT116 Colon Cancer | This compound | Downregulated (concentration-dependent) | Upregulated (concentration-dependent) | Increased Bax/Bcl-2 ratio, promoting apoptosis spandidos-publications.com |
The shift in the Bax/Bcl-2 ratio directly impacts the integrity of the mitochondria. The upregulation of Bax promotes the permeabilization of the outer mitochondrial membrane, leading to a critical event: the loss of the mitochondrial membrane potential (ΔΨm). researchgate.netnih.gov The ΔΨm is essential for maintaining the physiological function of the electron transport chain for ATP production. nih.gov Its dissipation is a key indicator of cellular distress and a point of no return in the apoptotic process. nih.govmdpi.com
In human lung cancer cells (A549 and NCI-H460), treatment with this compound has been shown to induce a concentration-dependent loss of ΔΨm. researchgate.net This depolarization of the mitochondrial membrane was quantified by staining the cells with JC-1 dye and analyzing them via flow cytometry, which showed an increase in green fluorescence, indicative of a collapsed membrane potential. researchgate.net
Role of Extrinsic Apoptotic Pathway Modulation
In addition to the intrinsic pathway, this compound also activates the extrinsic, or death receptor-mediated, pathway of apoptosis. spandidos-publications.comresearchgate.net This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors on the cell surface. frontiersin.orgnih.gov
The Fas receptor (also known as CD95) and its corresponding Fas-ligand (FasL) are key components of the extrinsic pathway. nih.govnih.gov Their interaction triggers a signaling cascade that leads to the activation of initiator caspases, such as caspase-8. nih.govnih.gov
Research has shown that this compound significantly upregulates the expression of both Fas and FasL in a concentration-dependent manner in HCT116 and AGS cancer cells. spandidos-publications.comnih.gov This increased expression suggests that this compound sensitizes the cancer cells to apoptosis by enhancing the death receptor signaling machinery. spandidos-publications.com This upregulation appears to be specific to the Fas/FasL system, as the levels of other death receptors like DR4 and DR5, and the ligand TRAIL, were reportedly unchanged after this compound treatment in HCT116 cells. spandidos-publications.com
Table 2: Effect of this compound on Extrinsic Pathway Protein Expression in HCT116 Cells
| Protein | Effect of this compound Treatment | Significance |
|---|---|---|
| Fas | Upregulated (concentration-dependent) spandidos-publications.com | Enhances death receptor signaling |
| Fas-Ligand (FasL) | Upregulated (concentration-dependent) spandidos-publications.com | Promotes Fas receptor activation |
| TRAIL | No change spandidos-publications.com | Suggests specificity for the Fas/FasL system |
| DR4 | No change spandidos-publications.com | Suggests specificity for the Fas/FasL system |
Interplay Between Intrinsic and Extrinsic Apoptotic Pathways
The intrinsic and extrinsic pathways are not mutually exclusive and often converge to amplify the apoptotic signal. nih.govnih.gov this compound appears to leverage this crosstalk to ensure the efficient execution of cell death. The activation of the extrinsic pathway by this compound, through Fas/FasL upregulation, leads to the activation of caspase-8. spandidos-publications.comnih.gov Activated caspase-8 can, in turn, cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to activate the pro-apoptotic members Bax and Bak, thus linking the extrinsic pathway to the intrinsic mitochondrial pathway.
The concurrent modulation of both pathways by this compound results in the activation of a cascade of caspases. nih.gov Studies have observed the activation of caspase-8 (a key initiator of the extrinsic pathway), caspase-9 (the primary initiator of the intrinsic pathway), and caspase-3 (a crucial executioner caspase). spandidos-publications.com The activation of these caspases leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately causing the characteristic morphological and biochemical hallmarks of apoptosis. spandidos-publications.comnih.gov
Involvement of Reactive Oxygen Species (ROS) in this compound-Mediated Cellular Effects
A critical component of this compound's mechanism of action is the generation of intracellular reactive oxygen species (ROS). nih.govresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can induce significant damage to cellular structures, leading to a state of oxidative stress. mdpi.comnih.gov This oxidative stress can serve as a trigger for apoptosis. researchgate.net
In AGS human gastric cancer cells, treatment with this compound was found to induce ROS generation, with peak levels observed after 8 hours of exposure. researchgate.net The causal relationship between ROS and apoptosis was established using N-acetyl-L-cysteine (NAC), a well-known ROS scavenger. nih.govresearchgate.net Pretreatment of the cells with NAC significantly counteracted the cell death induced by this compound. researchgate.net Furthermore, NAC was able to suppress the decline in pro-caspase levels and prevent the cleavage of PARP, confirming that ROS generation is a required upstream event for this compound-induced apoptosis. researchgate.net This ROS-dependent mechanism suggests that this compound disrupts the cellular redox balance, pushing the cell towards an apoptotic fate. nih.govresearchgate.net
Quantification of Intracellular ROS Generation
The induction of intracellular reactive oxygen species (ROS) by this compound has been demonstrated in human gastric adenocarcinoma AGS cells. To quantify the generation of ROS, researchers utilized 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a fluorescent probe that measures intracellular ROS levels.
In a study involving AGS cells, treatment with this compound led to a notable increase in intracellular ROS. The maximal level of ROS generation was observed after an 8-hour exposure to a 0.5 µM concentration of this compound. This finding indicates that this compound can induce oxidative stress within the cellular environment.
| Cell Line | Compound | Concentration | Time Point | Method | Outcome |
|---|---|---|---|---|---|
| AGS (Human Gastric Adenocarcinoma) | This compound | 0.5 µM | 8 hours | DCFH-DA Staining | Maximum intracellular ROS level observed |
Impact of ROS Scavenging on this compound's Cellular Activities
To establish a causal relationship between ROS generation and the cellular effects of this compound, studies have employed ROS scavengers. N-acetyl-L-cysteine (NAC), a widely used antioxidant, has been utilized to investigate the role of ROS in this compound-induced apoptosis.
Pre-treatment of AGS cells with NAC was found to significantly abrogate the cell death induced by this compound. This suggests that the apoptotic activity of this compound is, at least in part, dependent on the generation of intracellular ROS. The scavenging of ROS by NAC effectively protects the cells from the cytotoxic effects of this compound.
| Cell Line | Treatment | ROS Scavenger | Effect on Cell Viability |
|---|---|---|---|
| AGS (Human Gastric Adenocarcinoma) | This compound (0.5 µM) | N-acetyl-L-cysteine (NAC) | Significantly abrogated this compound-induced cell death |
Downstream Signaling Pathways Mediated by ROS
The generation of ROS by this compound triggers downstream signaling events that culminate in apoptosis. The use of the ROS scavenger NAC has provided insights into these pathways.
In this compound-treated AGS cells, the sequestration of ROS by NAC was shown to suppress the decline in pro-caspase levels and prevent the cleavage of poly(ADP-ribose) polymerase (PARP). This indicates that ROS generation is an upstream event that leads to the activation of the caspase cascade, a critical component of the apoptotic pathway. Specifically, the activation of caspases leads to the cleavage of PARP, a hallmark of apoptosis. Therefore, the caspase cascade is a key downstream signaling pathway mediated by this compound-induced ROS.
Modulation of Key Intracellular Signaling Pathways by this compound
Beyond its effects on ROS, this compound has been shown to directly modulate key intracellular signaling pathways that are crucial for cell survival and proliferation.
Akt/FoxO1 Signaling Pathway Regulation
Research has demonstrated that this compound exerts its effects through the modulation of the Akt/FoxO1 signaling pathway in various cancer cell lines, including human prostate cancer cells (PC3) and human lung cancer cells. nih.govnih.gov The Akt/FoxO1 pathway is a critical regulator of cell fate, and its dysregulation is a common feature of cancer.
Phosphorylation Dynamics of Akt
A key mechanism of this compound's action is the downregulation of Akt phosphorylation. nih.govnih.gov Akt, also known as protein kinase B, is a serine/threonine-specific protein kinase that plays a central role in promoting cell survival and inhibiting apoptosis. Its activation is dependent on phosphorylation.
Studies have shown that treatment with this compound leads to a decrease in the phosphorylation of Akt in human lung cancer cells. nih.govnih.gov This inhibition of Akt activation is a crucial step in the induction of apoptosis by this compound. Furthermore, the use of a phosphatidylinositol-3 kinase (PI3K)/Akt inhibitor, LY294002, was found to enhance the apoptotic effects of this compound, further solidifying the role of Akt inhibition in its mechanism of action. nih.gov
| Cell Line | Treatment | Effect on Akt Phosphorylation |
|---|---|---|
| Human Lung Cancer Cells | This compound | Downregulation of Akt phosphorylation |
Nuclear Translocation of FoxO1
The Forkhead box O1 (FoxO1) transcription factor is a key downstream target of the Akt signaling pathway. When Akt is active, it phosphorylates FoxO1, leading to its sequestration in the cytoplasm and preventing it from transcribing its target genes, many of which are involved in apoptosis and cell cycle arrest.
Given that this compound inhibits the phosphorylation of Akt, it is inferred that this leads to the dephosphorylation and subsequent activation of FoxO1. nih.gov Activated FoxO1 is then free to translocate from the cytoplasm to the nucleus. In the nucleus, FoxO1 can bind to the promoter regions of its target genes and initiate their transcription, ultimately leading to the induction of apoptosis. While direct visual evidence of this compound-induced FoxO1 nuclear translocation from the reviewed literature is not available, the established link between Akt inhibition and FoxO1 activation provides a strong basis for this mechanism. nih.govresearchgate.netresearchgate.net
Extracellular Signal-Regulated Kinase (ERK) Pathway Activation
Research has demonstrated that this compound can induce the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway in certain cancer cell lines. spandidos-publications.com In a study involving the p53-null human prostate cancer cell line, PC3, treatment with this compound led to an increase in the phosphorylation of ERK. spandidos-publications.com This activation of the ERK pathway was found to be a critical component of this compound-induced apoptosis in these cells. spandidos-publications.com
Further investigation revealed that the pro-apoptotic effects of this compound in PC3 cells could be attenuated by a specific ERK inhibitor, PD98059. This finding suggests that the ERK activation is not a coincidental event but rather a necessary step in the apoptotic cascade triggered by this compound in this specific cellular context. spandidos-publications.com The study indicated that this compound-induced apoptosis in PC3 cells occurs through an ERK/caspase-3-dependent signaling pathway. spandidos-publications.com
Tumor Suppressor Protein Expression (e.g., p53, p21WAF1/CIP1, p27KIP1)
This compound has been shown to modulate the expression of several critical tumor suppressor proteins. In studies conducted on AGS human gastric carcinoma cells, treatment with this compound resulted in the upregulation of p53, p21WAF1/CIP1, and p27KIP1. nih.govspandidos-publications.com These proteins are well-established regulators of the cell cycle and apoptosis.
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation. Its upregulation by this compound is a significant finding, as it can trigger cell cycle arrest and apoptosis in response to cellular stress. nih.govspandidos-publications.com The increased expression of p21WAF1/CIP1 and p27KIP1, which are cyclin-dependent kinase inhibitors, further contributes to the anti-proliferative effects of this compound by halting the cell cycle. nih.govspandidos-publications.com
The following table summarizes the observed effects of this compound on the expression of these tumor suppressor proteins in AGS cells.
| Protein | Effect of this compound Treatment |
| p53 | Upregulation |
| p21WAF1/CIP1 | Upregulation |
| p27KIP1 | Upregulation |
Differential Pathway Modulation Based on Cellular Context (e.g., p53 status)
A noteworthy aspect of this compound's pharmacology is its differential activity based on the p53 status of cancer cells. spandidos-publications.com In a comparative study, this compound demonstrated significant growth inhibitory and pro-apoptotic effects in the androgen-independent, p53-null PC3 prostate cancer cell line. spandidos-publications.com Conversely, the compound had no significant impact on the growth or survival of the androgen-dependent, p53 wild-type LNCaP prostate cancer cell line. spandidos-publications.com
This differential response highlights the importance of the cellular context, particularly the functional status of p53, in determining the efficacy and mechanism of action of this compound. The induction of apoptosis in PC3 cells was characterized by DNA fragmentation, activation of caspases-3, -8, and -9, and an altered Bax/Bcl-2 ratio. spandidos-publications.com The lack of a similar response in LNCaP cells suggests that the pathways targeted by this compound may be regulated differently in the presence of functional p53. spandidos-publications.com
This p53-status-dependent activity suggests that this compound or its derivatives could potentially be developed as targeted therapies for cancers with specific genetic backgrounds, such as those harboring p53 mutations.
Molecular Interactions and Target Engagement of Mhy 449
Identification of Putative Molecular Targets
MHY-449 exerts its anticancer effects by modulating several key proteins and pathways involved in apoptosis and cell cycle regulation. Its putative molecular targets have been identified through studies on human gastric and lung cancer cells. spandidos-publications.comnih.gov
The apoptotic activity of this compound is mediated through both the extrinsic and intrinsic pathways. In the extrinsic pathway, this compound upregulates the expression of Fas and Fas-ligand, leading to the activation of caspase-8. nih.gov For the intrinsic pathway, the compound influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, specifically increasing the expression of Bax while suppressing Bcl-2. nih.gov
A significant aspect of this compound's mechanism is the induction of reactive oxygen species (ROS), as the apoptotic effects can be inhibited by ROS scavengers. nih.gov This indicates that oxidative stress is a key trigger in the cascade of events leading to cell death.
Furthermore, this compound impacts the expression of crucial tumor suppressor proteins. Studies have shown an upregulation of p53 and the cyclin-dependent kinase inhibitors p21(WAF1/CIP1) and p27(KIP1) in response to this compound treatment. spandidos-publications.comnih.gov The compound also leads to the activation of the caspase cascade, including caspase-3, -8, and -9, which culminates in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov In human lung cancer cells, this compound has been shown to downregulate the phosphorylation of Akt, a key protein in a major cell survival pathway. nih.gov
The following table summarizes the putative molecular targets of this compound and the observed effects on them.
| Target Category | Specific Target | Observed Effect |
| Extrinsic Apoptosis Pathway | Fas | Upregulation |
| Fas-ligand | Upregulation | |
| Caspase-8 | Activation | |
| Intrinsic Apoptosis Pathway | Bax | Upregulation |
| Bcl-2 | Suppression | |
| Tumor Suppressor Proteins | p53 | Upregulation |
| p21(WAF1/CIP1) | Upregulation | |
| p27(KIP1) | Upregulation | |
| Caspase Cascade | Caspase-3 | Activation |
| Caspase-9 | Activation | |
| Poly(ADP-ribose) polymerase (PARP) | Cleavage | |
| Cell Survival Pathway | Akt | Downregulation of phosphorylation |
| Cellular Stress | Reactive Oxygen Species (ROS) | Induction |
Theoretical Approaches for Ligand-Target Interaction Prediction
Currently, there is a lack of publicly available research detailing the use of theoretical approaches, such as molecular docking, to predict the interaction of this compound with its putative molecular targets. While computational methods are commonly employed in drug discovery to elucidate binding modes and affinities, specific studies applying these techniques to this compound have not been reported in the searched literature.
Computational Studies on this compound Binding Modes
Consistent with the absence of information on theoretical prediction methods, no computational studies detailing the specific binding modes of this compound with its identified targets are available in the public domain, based on the conducted searches. Elucidating the precise molecular interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic contacts, through computational modeling would provide a more detailed understanding of how this compound engages with proteins like those in the Bcl-2 family or caspases.
Structure-Activity Relationships Relevant to Molecular Interactions
Detailed structure-activity relationship (SAR) studies for this compound and its analogues are not extensively reported in the available literature. This compound was designed based on the chemical structures of psorospermin (B1195998) and acronycine derivatives, which are known anticancer agents. spandidos-publications.com This suggests a design strategy aimed at combining the pharmacophoric features of these parent compounds. However, a systematic analysis of how modifications to the dihydrobenzofuro[4,5-b] spandidos-publications.comnih.govnaphthyridin-6-one scaffold of this compound affect its activity against its various molecular targets has not been published. Such studies would be invaluable for optimizing the potency and selectivity of this class of compounds.
Comparative Academic Studies and Analogue Research
Structure-Activity Relationship (SAR) Studies of MHY-449 Analogues
Structure-Activity Relationship (SAR) studies aim to establish how modifications to a chemical compound's structure influence its biological activity. In the context of this compound, its initial design was informed by the chemical structures of psorospermin (B1195998), which features a xanthone (B1684191) template, and acronycine derivatives, characterized by an acridone (B373769) template nih.govnih.gov. This foundational approach highlights a strategy of scaffold hybridization or modification to achieve desired biological properties.
A direct and notable SAR study involving this compound compares its cytotoxic potency with that of MHY-450, a diastereoisomeric compound. Research has demonstrated that this compound exhibits more potent cytotoxicity against HCT116 human colon cancer cells compared to MHY-450 nih.gov. This difference in activity between two closely related stereoisomers underscores the critical role of specific three-dimensional structural arrangements in mediating biological effects.
Further insights into the SAR of this compound can be inferred from its broad anticancer activity against various human cancer cell lines. The compound induces G2/M phase cell cycle arrest and apoptosis, suggesting that its core naphthyridinone structure, combined with its specific substituents, effectively interacts with cellular pathways involved in cell proliferation and programmed cell death nih.govnih.govmitoproteome.orgresearchgate.netmdpi.comspandidos-publications.comspandidos-publications.comresearchgate.netspandidos-publications.com.
Table 1: Cytotoxicity of this compound Against Various Human Cancer Cell Lines (IC50 Values)
| Cell Line | IC50 (µM) | Reference |
| AGS (Gastric Carcinoma) | Concentration-dependent inhibition | nih.govresearchgate.net |
| PC3 (Prostate Cancer) | Concentration-dependent inhibition | nih.govmitoproteome.orgmdpi.com |
| MCF-7/ADR (Breast Cancer) | Cytotoxicity, G2/M arrest | nih.govnih.govmitoproteome.org |
| MCF-7 (Breast Cancer) | Cytotoxicity | nih.govnih.govmitoproteome.org |
| LNCaP (Prostate Cancer) | Cytotoxicity | nih.govnih.govmitoproteome.org |
| DU145 (Prostate Cancer) | Cytotoxicity | nih.govnih.govmitoproteome.org |
| HCT116 (Colon Cancer) | Concentration-dependent inhibition | nih.govspandidos-publications.com |
| A549 (Lung Cancer) | 0.66 (at 48h) | researchgate.netspandidos-publications.com |
| NCI-H460 (Lung Cancer) | 1.57 (at 48h) | researchgate.netspandidos-publications.com |
Note: For some cell lines, specific IC50 values were not explicitly provided in the snippets, but concentration-dependent inhibition and cytotoxicity were reported.
Comparative Analysis of this compound with Other Naphthyridinone Derivatives
This compound is a dihydrobenzofuro[4,5-b] nih.govmetabolomicsworkbench.orgnaphthyridin-6-one derivative, placing it within the broader class of 1,8-naphthyridine (B1210474) compounds. This scaffold is recognized in medicinal chemistry for its diverse biological activities, including anticancer properties nih.govresearchgate.net. The strategic design of this compound involved incorporating elements from psorospermin and acronycine, both of which are natural compounds with reported antineoplastic activities nih.govnih.govnih.govctdbase.orgwikipedia.org.
The comparative analysis with MHY-450, its diastereoisomer, is a direct example of evaluating structural nuances within the naphthyridinone framework. The observed difference in potency highlights that even subtle stereochemical variations can significantly impact biological outcomes nih.gov. Beyond this direct comparison, this compound contributes to the understanding of the 1,8-naphthyridinone scaffold's potential by demonstrating potent and multi-mechanistic anticancer effects, including the induction of apoptosis via caspase activation and reactive oxygen species (ROS) production, and modulation of Akt/FoxO1 and ERK signaling pathways nih.govresearchgate.netmdpi.com. This positions this compound as a representative example of a highly active naphthyridinone derivative with a complex mode of action.
Investigation of Structural Modifications and Their Biological Implications
The investigation of structural modifications and their biological implications is central to drug discovery. For this compound, the most direct evidence of such an investigation comes from the comparison with its diastereoisomer, MHY-450. The fact that this compound exhibited superior cytotoxicity over MHY-450 against HCT116 colon cancer cells suggests that the specific stereochemistry at the chiral centers within the dihydrobenzofuro[4,5-b] nih.govmetabolomicsworkbench.orgnaphthyridin-6-one core is crucial for optimal biological activity nih.gov. This implies that the precise spatial arrangement of atoms influences the compound's interaction with its biological targets, leading to differential effects on cell viability and apoptosis.
The very genesis of this compound from psorospermin and acronycine templates is an implicit study of structural modification. By synthesizing a novel dihydrobenzofuro[4,5-b] nih.govmetabolomicsworkbench.orgnaphthyridin-6-one derivative, researchers modified the core structures of these natural products to potentially improve efficacy, selectivity, or other pharmacological properties. The observed potent anticancer activities of this compound across various cell lines, including its ability to induce cell cycle arrest and apoptosis through multiple pathways, are the direct biological implications of these structural modifications nih.govnih.govmitoproteome.orgresearchgate.netmdpi.comspandidos-publications.comspandidos-publications.comresearchgate.netspandidos-publications.com.
Table 2: Comparative Cytotoxicity of this compound and MHY-450 in HCT116 Cells
| Compound | Cytotoxicity in HCT116 Cells | Reference |
| This compound | More potent | nih.gov |
| MHY-450 | Less potent | nih.gov |
This comparison highlights that even subtle changes in stereochemistry can lead to significant differences in biological activity, emphasizing the importance of precise structural control in the design of naphthyridinone derivatives.
Advanced Research Methodologies Applied to Mhy 449 Investigation
In Vitro Cell-Based Assays (e.g., Cell Viability, Apoptosis Detection)
In vitro cell-based assays are fundamental in determining the cytotoxic and apoptotic effects of MHY-449 on various cancer cell lines. These assays provide initial yet crucial data on the compound's potential as an anticancer agent.
Cell Viability Assays: The inhibitory effect of this compound on cell proliferation has been demonstrated in a concentration-dependent manner in several human cancer cell lines, including gastric (AGS), prostate (PC3), and lung (A549 and NCI-H460) cancer cells. aacrjournals.orgnih.govnih.gov These studies typically employ colorimetric assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Apoptosis Detection: Multiple methods have been employed to confirm that this compound induces apoptotic cell death.
Morphological Changes: Treatment with this compound leads to characteristic morphological changes of apoptosis, such as cell shrinkage and chromatin condensation. These changes are often visualized using nuclear stains like Hoechst 33342. aacrjournals.org
DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. researchgate.net Agarose gel electrophoresis of DNA from this compound-treated cells reveals a characteristic "laddering" pattern, confirming apoptosis. researchgate.netspandidos-publications.com
Annexin V/Propidium Iodide (PI) Staining: To distinguish between early and late apoptotic cells, dual staining with Annexin V and propidium iodide (PI) is utilized. immunostep.com Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. immunostep.com In AGS cells treated with 0.5 µM this compound for 24 hours, the proportion of late apoptotic cells (Annexin V/PI-positive) increased significantly from 3.13% to 47.31%. researchgate.netspandidos-publications.com
| Cell Line | Assay | Key Finding | Concentration | Reference |
|---|---|---|---|---|
| AGS (Gastric Cancer) | Annexin V/PI Staining | Increased late apoptotic cells from 3.13% to 47.31% | 0.5 µM | researchgate.netspandidos-publications.com |
| PC3 (Prostate Cancer) | DNA Fragmentation | Induced DNA laddering | Concentration-dependent | spandidos-publications.com |
| A549 (Lung Cancer) | Cell Proliferation | Inhibited cell growth | Concentration-dependent | nih.gov |
Biochemical Assays for Enzyme Activity and Protein Expression
Biochemical assays have been instrumental in dissecting the molecular pathways through which this compound exerts its effects. These assays focus on measuring the activity of key enzymes and the expression levels of critical proteins involved in cell survival and apoptosis.
Enzyme Activity Assays: A central component of the apoptotic process is the activation of a cascade of proteases known as caspases. sigmaaldrich.com
Colorimetric Caspase Activity Assays: The activity of specific caspases, such as caspase-3, -8, and -9, is quantified using colorimetric assays. These assays utilize synthetic substrates that release a chromophore upon cleavage by the active caspase. In AGS cells, this compound treatment led to a concentration-dependent increase in the activities of these caspases, with nearly a 3-fold increase in caspase-3 activation. spandidos-publications.com Similarly, in PC3 cells, this compound increased the activities of caspase-3 and -8. spandidos-publications.com The pan-caspase inhibitor, Z-VAD-FMK, has been shown to abrogate this compound-induced apoptosis, confirming the caspase-dependent nature of this process. aacrjournals.orgnih.govnih.gov
Protein Expression Analysis (Western Blotting): Western blot analysis is extensively used to determine the levels of various proteins involved in apoptosis and cell cycle regulation.
Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It downregulates the expression of the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax in both PC3 and AGS cells. spandidos-publications.comspandidos-publications.com
Caspase Precursors and PARP: Treatment with this compound leads to a decrease in the levels of pro-caspases-3, -8, and -9, indicating their cleavage and activation. aacrjournals.orgspandidos-publications.com This is often accompanied by the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3 and a hallmark of apoptosis. aacrjournals.orgnih.govspandidos-publications.com
Death Receptors and Tumor Suppressors: In AGS cells, this compound upregulates the expression of the death receptor Fas and its ligand, FasL, suggesting the involvement of the extrinsic apoptotic pathway. aacrjournals.orgspandidos-publications.com Furthermore, it increases the expression of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitors p21WAF1/CIP1 and p27KIP1. aacrjournals.orgspandidos-publications.com
Akt Signaling Pathway: this compound has been shown to downregulate the phosphorylation of Akt, a key protein in cell survival signaling, in human lung cancer cells. nih.gov
| Target Protein | Effect of this compound | Cell Line | Methodology | Reference |
|---|---|---|---|---|
| Bcl-2 | Downregulation | PC3, AGS | Western Blot | spandidos-publications.comspandidos-publications.com |
| Bax | Upregulation | PC3, AGS | Western Blot | spandidos-publications.comspandidos-publications.com |
| Caspase-3, -8, -9 | Activation (Increased Activity) | AGS, PC3 | Colorimetric Assay | spandidos-publications.comspandidos-publications.com |
| PARP | Cleavage | AGS, Lung Cancer Cells | Western Blot | aacrjournals.orgnih.gov |
| Phospho-Akt | Downregulation | Lung Cancer Cells | Western Blot | nih.gov |
| p53, p21, p27 | Upregulation | AGS | Western Blot | aacrjournals.orgspandidos-publications.com |
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells within a population. nih.gov It has been crucial in quantifying the effects of this compound on the cell cycle and apoptosis.
Cell Cycle Analysis: By staining cells with a fluorescent DNA-binding dye like propidium iodide (PI), flow cytometry can measure the DNA content of each cell and determine the percentage of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov
this compound treatment has been shown to induce cell cycle arrest. nih.gov In human lung cancer cells, it specifically causes an arrest at the S phase. nih.gov This disruption of the normal cell cycle progression can be a trigger for apoptosis.
Apoptosis Quantification (Sub-G1 Peak): Apoptotic cells are characterized by fragmented DNA, which leaks out of the cells upon fixation. When stained with a DNA dye, these cells appear with a DNA content less than that of G1 cells, forming a "sub-G1" peak in the DNA content histogram.
Treatment with this compound leads to a concentration-dependent increase in the sub-G1 cell population in various cancer cell lines, providing a quantitative measure of apoptosis. researchgate.netspandidos-publications.comresearchgate.net For instance, in A549 lung cancer cells, a 24-hour treatment with 1 µM this compound increased the sub-G1 population from 1.7% to 29.6%. researchgate.net In NCI-H460 cells, 2 µM this compound increased the sub-G1 population from 2.4% to 10%. researchgate.net
| Cell Line | Parameter Measured | Effect of this compound | Key Data | Reference |
|---|---|---|---|---|
| A549 (Lung Cancer) | Cell Cycle Distribution | Increase in Sub-G1 population | 29.6% at 1 µM | researchgate.net |
| NCI-H460 (Lung Cancer) | Cell Cycle Distribution | Increase in Sub-G1 population | 10% at 2 µM | researchgate.net |
| Human Lung Cancer Cells | Cell Cycle Progression | S Phase Arrest | - | nih.gov |
Spectroscopic Techniques in this compound Characterization (If Applicable Beyond Basic Structure)
While standard spectroscopic techniques such as NMR and mass spectrometry are essential for the initial structural elucidation and confirmation of the this compound compound, the application of more advanced spectroscopic methods for its characterization in a biological context is not yet widely reported in the available scientific literature. Techniques like fluorescence spectroscopy could potentially be used to study the interaction of this compound with specific molecular targets, such as proteins or nucleic acids, if the compound possesses intrinsic fluorescent properties or can be fluorescently labeled. Similarly, circular dichroism (CD) spectroscopy could be employed to investigate conformational changes in target proteins upon binding of this compound. However, specific studies utilizing these advanced techniques for this compound are not currently available.
Omics-Based Approaches (e.g., Transcriptomics, Proteomics) for Pathway Elucidation
"Omics" technologies, which provide a global profile of genes (transcriptomics), proteins (proteomics), or metabolites (metabolomics), are powerful tools for obtaining an unbiased, system-wide view of the cellular response to a drug. These approaches can uncover novel mechanisms of action and identify new therapeutic targets.
To date, there are no published studies that have specifically applied transcriptomic or proteomic analyses to elucidate the molecular pathways affected by this compound. The current understanding of its mechanism, which involves the modulation of pathways like Akt and the induction of caspases, has been built from targeted biochemical and cell-based assays. nih.gov Future research employing RNA-sequencing (transcriptomics) or mass spectrometry-based proteomics could provide a more comprehensive picture of the global changes in gene and protein expression induced by this compound, potentially revealing new signaling networks and off-target effects that contribute to its anticancer activity.
Theoretical Implications and Future Research Directions for Mhy 449
Elucidation of Undefined Molecular Targets and Off-Targets
Current research has extensively documented the cellular responses to MHY-449, including the upregulation of tumor-suppressor proteins such as p53, p21WAF1/CIP1, and p27KIP1, as well as pro-apoptotic proteins like Bax, Fas, and Fas-ligand spandidos-publications.comresearchgate.netnih.govresearchgate.net. This compound has also been shown to suppress anti-apoptotic Bcl-2, activate caspases (caspase-3, -8, and -9), and induce the proteolytic degradation of PARP, indicating the activation of both extrinsic and intrinsic apoptotic pathways spandidos-publications.comresearchgate.netnih.govresearchgate.net. Furthermore, its effects involve the downregulation of Akt phosphorylation and activation of ERK signaling in specific cancer cell lines dntb.gov.ua.
Despite these detailed observations of downstream effects, the direct molecular targets of this compound remain largely undefined. Identifying the primary protein(s) or enzyme(s) that this compound initially interacts with to trigger these complex cellular cascades is a critical theoretical and practical challenge. Such elucidation would provide a more precise understanding of its mechanism of action, enabling rational drug design and optimization. Studies explicitly state that "further define[ing] the molecular targets of these compounds relevant to cell death will be essential to harnessing these compounds for developing effective cancer treatments" dntb.gov.ua.
The investigation of potential off-targets is equally important. Given this compound's broad cytotoxicity across diverse cancer cell lines, including gastric, prostate, breast, lung, and colon cancers, there is a theoretical possibility of interactions with multiple cellular components beyond the intended pathways spandidos-publications.comresearchgate.netnih.govresearchgate.net. Comprehensive target deconvolution studies, employing techniques such as chemical proteomics, affinity purification-mass spectrometry, and high-throughput screening against a wide array of protein targets, are essential to identify both on- and off-targets. This would help in assessing the compound's specificity and potential for unintended biological effects, guiding the design of more selective derivatives.
Advanced Computational Modeling for this compound Derivative Design
This compound was initially designed and synthesized based on the chemical structures of psorospermin (B1195998) with a xanthone (B1684191) template and acronycine derivatives with an acridone (B373769) template spandidos-publications.comresearchgate.net. This foundational work provides a scaffold for further chemical exploration. Future research should leverage advanced computational modeling techniques to systematically design and predict novel this compound derivatives with improved pharmacological properties.
Specifically, advanced computational modeling can be applied to:
Predict Structure-Activity Relationships (SAR): By analyzing existing data on this compound and its known (or hypothetical) targets, QSAR models can be built to identify key structural features responsible for its activity. This includes understanding "activity cliffs," where small structural changes lead to significant potency differences acs.org.
Virtual Screening and Lead Optimization: Computational docking simulations can predict how this compound and its derivatives might bind to hypothesized molecular targets, guiding the synthesis of compounds with optimized interactions.
De Novo Design: Utilizing algorithms that generate novel chemical structures based on desired properties, researchers could explore chemical space around the this compound scaffold to discover entirely new active compounds.
Predict Off-Target Interactions: Computational toxicology and polypharmacology approaches can help predict potential off-target interactions, allowing for the design of derivatives with improved selectivity profiles.
This integration of computational chemistry with synthetic efforts would significantly accelerate the development of more effective and specific this compound analogs.
Exploration of this compound's Role in Broader Biological Processes (Beyond Apoptosis)
While this compound is well-established as an apoptosis-inducing agent and cell cycle regulator, its full spectrum of biological activities may extend to other critical cellular processes. The induction of Reactive Oxygen Species (ROS) by this compound is a notable finding spandidos-publications.comresearchgate.netnih.govresearchgate.net. ROS are versatile signaling molecules involved in various cellular functions, including other forms of regulated cell death and stress responses.
Future research should theoretically explore this compound's potential involvement in:
Autophagy: Autophagy is a catabolic process essential for cellular homeostasis, and its interplay with apoptosis is complex plos.org. One study explicitly suggested investigating this compound's ability to induce cell death via pathways other than apoptosis, such as autophagy, noting that a pan-caspase inhibitor did not completely rescue cells from this compound-induced apoptosis, hinting at caspase-independent mechanisms spandidos-publications.com. Given this compound's ROS-dependent effects, and the known role of ROS in modulating autophagy, this is a promising area for investigation.
Non-Apoptotic Cell Death Mechanisms: Beyond apoptosis, other forms of programmed cell death, such as necroptosis and pyroptosis, are increasingly recognized for their roles in disease and development plos.orgnih.gov. If this compound's ROS generation or other signaling modulations (e.g., Akt downregulation, ERK activation) intersect with the pathways governing these alternative death modalities, it could reveal novel therapeutic avenues.
Cellular Metabolism: Akt and ERK signaling pathways, which are modulated by this compound, are central regulators of cellular metabolism, proliferation, and differentiation dntb.gov.uamdpi.comresearchgate.net. Investigating how this compound's influence on these pathways impacts metabolic reprogramming in cancer cells, or even in non-cancerous contexts, could uncover broader biological roles.
Differentiation and Senescence: Given its impact on cell cycle progression and tumor suppressor proteins, this compound might also influence cellular differentiation or induce senescence, a stable cell cycle arrest that can suppress tumor growth.
Development of Novel Research Tools Based on this compound Scaffold
The unique chemical scaffold of this compound, a dihydrobenzofuro[4,5-b] fda.govrsc.orgnaphthyridin-6-one derivative, presents a theoretical foundation for developing novel research tools. Chemical probes are small molecules designed to selectively modulate the function of specific biological targets, providing invaluable insights into biological pathways and disease mechanisms oup.comolemiss.edu.
If this compound's direct molecular targets are identified and its selectivity profile is thoroughly characterized, its scaffold could be engineered to create highly specific chemical probes. These probes could be utilized to:
Investigate Target Engagement: Develop affinity-based probes (e.g., biotinylated this compound derivatives) to pull down and identify direct binding partners in complex biological samples.
Visualize Cellular Localization: Synthesize fluorescently tagged this compound analogs to track its cellular uptake, distribution, and localization within specific organelles or cellular compartments.
Modulate Specific Pathways: Design this compound derivatives with enhanced selectivity for particular kinases (e.g., Akt, ERK) or other enzymes, enabling precise perturbation of these pathways for mechanistic studies.
Study Resistance Mechanisms: Create this compound-based probes to identify and characterize mechanisms of drug resistance in cancer cells, facilitating the development of strategies to overcome them.
Such tools would not only advance the understanding of this compound's biology but also contribute broadly to chemical biology and drug discovery efforts.
Unanswered Questions and Persistent Challenges in this compound Research
Despite the promising preclinical findings, several fundamental questions and persistent challenges remain in this compound research, which are crucial for its continued development:
What are the primary, direct molecular targets of this compound? While downstream effects are known, the initial binding partners that initiate the observed apoptotic and cell cycle arrest pathways are yet to be definitively identified dntb.gov.ua.
What dictates its selectivity across different cancer cell lines? this compound exhibits cytotoxicity in various cancer types, but the underlying mechanisms for its differential effects or potential selectivity remain to be fully elucidated. Understanding this could inform patient stratification for future therapeutic applications.
Does this compound induce or modulate other forms of cell death beyond apoptosis, such as autophagy or necroptosis? The incomplete rescue by pan-caspase inhibitors and the involvement of ROS suggest the potential for other death mechanisms that warrant detailed investigation spandidos-publications.com.
What are the comprehensive structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) of the this compound scaffold? A deeper understanding of how subtle structural changes impact its potency, selectivity, and pharmacokinetic properties is essential for rational derivative design and optimization.
How do this compound's effects on key signaling pathways (Akt, ERK) integrate with broader cellular processes beyond cell death? Exploring its impact on metabolism, differentiation, or immune responses could uncover additional therapeutic opportunities or mechanistic insights.
What are the long-term cellular consequences of sub-lethal concentrations of this compound? Understanding effects at lower concentrations could reveal non-cytotoxic biological roles.
Addressing these unanswered questions and overcoming these challenges will require a multidisciplinary approach, integrating advanced biochemical assays, sophisticated computational modeling, and comprehensive cellular and molecular biology studies. This will pave the way for a more complete understanding of this compound's biological profile and its potential as a valuable chemical entity.
Q & A
Q. What are the primary mechanisms by which MHY-449 induces apoptosis in cancer cells?
this compound triggers apoptosis through dual pathways:
- Intrinsic (mitochondrial) pathway : Upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, loss of mitochondrial membrane potential (ΔΨm), and activation of caspase-9 and -3 .
- Extrinsic (death receptor) pathway : Increased Fas/FasL expression and caspase-8 activation .
Methodological validation involves JC-1 staining for ΔΨm, Annexin V/PI flow cytometry for apoptosis quantification, and Western blotting for caspase cleavage and Bcl-2 family proteins .
Q. How does this compound influence cell cycle progression?
this compound induces G2/M or S-phase arrest by modulating cyclin B1, Cdc2, Cdc25c, and Wee1. For example:
Q. What experimental assays are used to assess this compound’s cytotoxicity?
- MTT/CCK-8 assays : Quantify cell viability in a concentration- and time-dependent manner (e.g., IC50 values: 0.66 µM for A549 cells at 48 hours ).
- Trypan blue exclusion : Validates anti-proliferative effects .
- Clonogenic assays (not explicitly mentioned but inferred): Assess long-term survival post-treatment.
Advanced Research Questions
Q. How do conflicting data on Akt signaling in this compound studies inform its therapeutic potential?
this compound downregulates phosphorylated Akt in prostate and lung cancer cells, enhancing apoptosis . However, cell-line specificity exists:
Q. What methodological approaches resolve contradictions in this compound’s effects on p27KIP1?
p27KIP1 upregulation by this compound promotes cell cycle arrest in colon cancer , yet its role varies by cancer type (e.g., adverse prognosis in some contexts). To dissect this:
Q. How can researchers validate the ROS-dependent apoptosis mechanism of this compound?
In gastric cancer cells, this compound-induced apoptosis is ROS-dependent , evidenced by:
- DCFDA staining : Quantifies ROS accumulation.
- NAC (N-acetylcysteine) co-treatment : Reverses caspase activation and PARP cleavage .
Caution : ROS thresholds vary by cell type; optimize NAC concentrations to avoid off-target effects .
Experimental Design & Data Analysis
Q. What criteria determine optimal this compound concentrations for in vitro studies?
- Dose-response curves : Establish IC50 values (e.g., 0.25–2 µM for NSCLC ).
- Time-course experiments : Monitor delayed effects (e.g., caspase-3 activation peaks at 24 hours ).
- Normal cell controls : Hs27 fibroblasts show minimal toxicity at ≤2 µM, confirming cancer-specificity .
Q. How should researchers address variability in Bax/Bcl-2 ratio modulation across cancer types?
- Cell-line panels : Compare Bax/Bcl-2 responses in this compound-sensitive vs. -resistant models (e.g., A549 vs. NCI-H460 ).
- BH3 profiling : Assess mitochondrial priming to predict apoptosis susceptibility .
Data Contradiction & Reproducibility
Q. Why do DNA fragmentation patterns differ between NSCLC and colon cancer cells?
- A549 NSCLC : Fragmentation at 1 µM this compound .
- HCT116 colon cancer : Requires 0.25 µM .
Explanation : Tissue-specific differences in caspase-8 activation thresholds. Validate using pan-caspase inhibitors (Z-VAD-FMK) and DNA laddering assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
